3,4,5-Trifluoroaniline

cytochrome P450 inhibition CYP2E1 selectivity drug metabolism

This solid (mp 61-64°C) fluorinated aniline enables CYP2E1-selective probe development (5.2x selectivity vs CYP2A6) and room-temperature α-FAPbI3 perovskite crystallization. Its solid state eliminates cold storage, reducing spill risk vs liquid difluoroaniline. Ideal for automated synthesis and metabolism studies requiring clean CO-free readouts.

Molecular Formula C6H4F3N
Molecular Weight 147.1 g/mol
CAS No. 163733-96-8
Cat. No. B067923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trifluoroaniline
CAS163733-96-8
Molecular FormulaC6H4F3N
Molecular Weight147.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)F)F)N
InChIInChI=1S/C6H4F3N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2
InChIKeySZRDJHHKIJHJHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trifluoroaniline (CAS 163733-96-8) Procurement Guide: Physicochemical Profile and Strategic Positioning for Scientific Sourcing


3,4,5-Trifluoroaniline (CAS 163733-96-8) is a fluorinated aromatic amine building block with three fluorine atoms substituted at the 3-, 4-, and 5-positions on the benzene ring. The compound exists as a solid at ambient temperature with a melting point of 61-64 °C, a boiling point of 200.4 °C at 760 mmHg, and a density of approximately 1.409 g/cm³ [1]. The molecular formula is C6H4F3N with a molar mass of 147.10 g/mol . The symmetrical fluorine substitution pattern confers distinct electron-deficient character and regiochemical constraints that differentiate this compound from other trifluoroaniline isomers and difluoroaniline congeners. This positional specificity is the basis for the differential evidence presented in subsequent sections. As a halogenated aniline, it is subject to GHS hazard classifications including Harmful if swallowed (H302, 18.4% probability) and Harmful in contact with skin (H312, 18.4% probability), requiring appropriate handling protocols [2].

Why 3,4,5-Trifluoroaniline Cannot Be Interchanged with Other Fluoroaniline Isomers in Regioselective Syntheses and Enzyme Assays


Fluorinated anilines with identical elemental composition but differing fluorine substitution patterns exhibit divergent biological activity, metabolic fate, and synthetic utility. Among trifluoroaniline isomers, the 3,4,5-substitution pattern produces a unique combination of electronic distribution and steric accessibility that cannot be replicated by 2,4,5- or 2,3,4-trifluoroaniline. In cytochrome P450 inhibition studies, 3,4,5-trifluoroaniline demonstrates the highest CYP2E1 selectivity (ratio of IC50 CYP2A6/IC50 CYP2E1 = 5.2) among nine halogenated anilines tested, a property not shared by structurally similar congeners [1]. In metabolic CO generation, 2,4,5-trifluoroaniline is the only isomer capable of generating significant CO via microsomal metabolism, whereas 3,4,5-trifluoroaniline shows no such activity—a functional divergence driven entirely by fluorine positioning [2]. In perovskite materials, the 3,4,5-substitution pattern enables room-temperature α-FAPbI3 phase crystallization and grain-boundary passivation when formulated as the iodide salt, achieving a Voc improvement from 1.08 V to 1.17 V and champion PCE of 24.81% [3]. Generic substitution with alternative fluoroanilines without experimental validation of the specific substitution pattern therefore carries a high risk of assay failure, altered metabolic outcomes, or degraded device performance.

Quantitative Differentiation Evidence: 3,4,5-Trifluoroaniline vs. Comparator Fluoroanilines


CYP2E1 Selectivity of 3,4,5-Trifluoroaniline vs. 3,5-Difluoroaniline and Halogenated Anilines

In a direct head-to-head comparison of nine halogenated anilines on human recombinant CYP enzymes, 3,4,5-trifluoroaniline (3,4,5-triF-A) demonstrated the highest CYP2E1 selectivity with an IC50 (CYP2A6)/IC50 (CYP2E1) ratio of 5.2, whereas 3,5-difluoroaniline (3,5-diF-A)—the closest difluoro comparator—exhibited a substantially lower selectivity ratio of approximately 0.9 [1]. The IC50 of 3,4,5-triF-A on CYP2E1 was 8.0 µM, compared to 13.0 µM for 3,5-diF-A. On CYP2A6, 3,4,5-triF-A showed IC50 = 41.8 µM, whereas 3,5-diF-A showed IC50 = 12.0 µM [2].

cytochrome P450 inhibition CYP2E1 selectivity drug metabolism nitrosamine activation hepatic microsomes

Metabolic CO Generation: 3,4,5-Trifluoroaniline vs. 2,4,5-Trifluoroaniline

In a comparative microsomal metabolism study of tri-halogenated anilines using a double wavelength-differential-first order derivative spectrophotometric assay, 2,4,5-trifluoroaniline was the only compound among those tested that generated a significant amount of carbon monoxide (CO) during metabolism, whereas 3,4,5-trifluoroaniline produced no detectable CO under identical conditions [1]. De-fluoridation rates of 2,4,5- and 2,4,6-trifluoroaniline were similar, indicating that CO generation is specific to substrate fluorine positioning rather than merely defluorination extent.

microsomal metabolism carbon monoxide generation defluorination xenobiotic metabolism toxicity assessment

Perovskite Solar Cell Performance: 3,4,5-Trifluoroaniline Iodide (TFAI) vs. Untreated Control

Introduction of 3,4,5-trifluoroaniline iodide (TFAI) into α-FAPbI3 perovskite precursor solution enabled room-temperature crystallization of phase-pure α-FAPbI3 and simultaneous grain-boundary passivation [1]. The TFAI-treated devices achieved an open-circuit voltage (Voc) of 1.17 V, representing a 90 mV improvement over the untreated control device (1.08 V). The champion power conversion efficiency (PCE) reached 24.81% [2]. The device maintained steady power output near its maximum power point with almost no decay over 280 h testing without pre-processing.

perovskite solar cells α-FAPbI3 grain boundary passivation room temperature crystallization photovoltaic efficiency

Physical State and Handling Characteristics: 3,4,5-Trifluoroaniline vs. 3,4-Difluoroaniline and 2,3,4-Trifluoroaniline

3,4,5-Trifluoroaniline exists as a solid at ambient temperature with a melting point of 61-64 °C, whereas its closest difluoro comparator 3,4-difluoroaniline has a melting point of 20-22 °C and exists as a liquid under standard laboratory conditions . Among trifluoroaniline isomers, 3,4,5-trifluoroaniline (mp 61-64 °C) is a solid, whereas 2,3,4-trifluoroaniline (mp 14-15 °C) is a liquid near room temperature . 2,4,5-Trifluoroaniline is also a solid with mp 59-63 °C, though its boiling point (177.5 °C) differs from 3,4,5-trifluoroaniline (200.4 °C) . 3,5-Difluoroaniline has mp 37-41 °C .

physical properties melting point procurement specifications storage requirements material handling

Standard Molar Enthalpy of Formation: 3,4,5-Trifluoroaniline in Condensed and Gaseous Phases

The standard molar enthalpy of formation of 3,4,5-trifluoroaniline in the condensed phase was experimentally determined via rotating bomb combustion calorimetry at T = 298.15 K, and its enthalpy of sublimation was measured using Calvet high-temperature vacuum sublimation to derive the gaseous-phase enthalpy of formation [1]. The experimental values were compared with G3MP2B3 and BP86/6-31+G(d) computational estimates, with a mean deviation of approximately 3 kJ·mol⁻¹ across all fluoroaniline isomers. The largest discrepancy observed across the entire series was for pentafluoroaniline (-7.0 kJ·mol⁻¹) [2].

thermochemistry enthalpy of formation combustion calorimetry computational validation fluoroaniline energetics

High-Value Application Scenarios for 3,4,5-Trifluoroaniline Based on Quantitative Differentiation Evidence


CYP2E1-Selective Chemical Probe Development for Nitrosamine Metabolism Studies

For academic and pharmaceutical researchers developing CYP2E1-selective chemical probes or studying nitrosamine (DMN) metabolic activation in human liver microsomes, 3,4,5-trifluoroaniline is the superior selection over 3,5-difluoroaniline and other halogenated anilines. The compound provides the highest documented CYP2E1 selectivity ratio (5.2) among nine tested halogenated anilines, with an IC50 of 8.0 µM on CYP2E1 and 41.8 µM on CYP2A6, offering 1.6-fold greater potency on the target enzyme and 3.5-fold lower off-target CYP2A6 inhibition relative to 3,5-difluoroaniline [1][2]. This selectivity profile is essential for minimizing confounding effects in DMN demethylation assays and ensures that observed metabolic inhibition is attributable to CYP2E1 rather than CYP2A6 interference.

Room-Temperature α-FAPbI3 Perovskite Solar Cell Fabrication with Grain-Boundary Passivation

For materials scientists and photovoltaic device engineers developing high-efficiency perovskite solar cells, 3,4,5-trifluoroaniline—formulated as 3,4,5-trifluoroaniline iodide (TFAI)—enables room-temperature crystallization of phase-pure α-FAPbI3 while simultaneously passivating grain boundaries. The TFAI-incorporated device achieved a Voc of 1.17 V (Δ = +0.09 V vs. untreated control, 1.08 V) and a champion PCE of 24.81%, with stable power output over 280 h of continuous testing [3][4]. The specific 3,4,5-fluorine substitution pattern provides the controlled chemical reactivity and steric hindrance required for effective GB defect suppression, a property not replicable with other fluoroaniline isomers in this materials system.

Metabolic Toxicology Studies Requiring CO-Free Xenobiotic Metabolism

For toxicologists and metabolism researchers investigating halogenated aniline biotransformation without confounding CO-mediated effects, 3,4,5-trifluoroaniline is the appropriate selection over 2,4,5-trifluoroaniline. In rat liver microsomal assays, 2,4,5-trifluoroaniline uniquely generates significant carbon monoxide during metabolism, whereas 3,4,5-trifluoroaniline produces no detectable CO [5]. This divergence is specific to fluorine substitution pattern and not simply a function of defluorination extent. Researchers requiring clean metabolic readouts without CO-associated heme toxicity or spectroscopic interference should prioritize 3,4,5-trifluoroaniline over the 2,4,5-isomer.

Organic Synthesis Requiring Ambient-Temperature Solid Handling

For synthetic chemistry laboratories where precise weighing and safe handling of fluorinated aniline building blocks are operational priorities, 3,4,5-trifluoroaniline (mp 61-64 °C, solid at ambient temperature) offers tangible workflow advantages over liquid or low-melting comparators such as 3,4-difluoroaniline (mp 20-22 °C) and 2,3,4-trifluoroaniline (mp 14-15 °C) . The solid physical state eliminates the need for refrigerated storage, reduces spill and volatilization risks during weighing, and improves quantitative transfer accuracy. This practical differentiation is particularly relevant for multi-step synthesis campaigns, automated parallel synthesis platforms, and inventory management in GMP-adjacent laboratory environments.

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